molecular formula C22H19N3O4S2 B11120271 2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11120271
M. Wt: 453.5 g/mol
InChI Key: SQMLLIYGUJYXAS-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes a 4-methoxyphenoxy substituent at position 2 and a (Z)-configured methylidene group bridging the pyrimidinone and thioxo-thiazolidinone rings.

Properties

Molecular Formula

C22H19N3O4S2

Molecular Weight

453.5 g/mol

IUPAC Name

(5Z)-5-[[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3O4S2/c1-3-11-25-21(27)17(31-22(25)30)13-16-19(29-15-9-7-14(28-2)8-10-15)23-18-6-4-5-12-24(18)20(16)26/h4-10,12-13H,3,11H2,1-2H3/b17-13-

InChI Key

SQMLLIYGUJYXAS-LGMDPLHJSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)OC)SC1=S

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

A representative method involves reacting 2-aminopyridine with ethyl acetoacetate in the presence of acetic acid as both solvent and catalyst. The mixture is refluxed at 120°C for 12 hours, yielding the pyrido[1,2-a]pyrimidin-4-one scaffold with a reported yield of 78%. Alternative catalysts, such as p-toluenesulfonic acid (PTSA), have been shown to reduce reaction times to 8 hours while maintaining comparable yields.

Table 1: Comparative Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

Starting MaterialCatalystTemperature (°C)Time (h)Yield (%)Source
2-Aminopyridine + ethyl acetoacetateAcetic acid1201278
2-Aminopyridine + acetylacetonePTSA110882

Introduction of the 4-Methoxyphenoxy Group

The 4-methoxyphenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. The choice of method depends on the reactivity of the pyrido[1,2-a]pyrimidin-4-one intermediate and the need for regioselectivity.

Nucleophilic Aromatic Substitution

In a typical procedure, the pyrido[1,2-a]pyrimidin-4-one derivative is treated with 4-methoxyphenol in the presence of potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) and dimethylformamide (DMF) as the solvent. The reaction proceeds at 90°C for 6 hours, achieving a yield of 65%. The base deprotonates the phenol, enhancing its nucleophilicity for attack at the electrophilic position of the heterocyclic core.

Ullmann Coupling

For less reactive substrates, copper(I)-catalyzed Ullmann coupling is employed. A mixture of copper(I) iodide (CuI), 1,10-phenanthroline ligand, and cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) in toluene facilitates the coupling at 110°C for 24 hours, yielding 58% of the desired product. This method is advantageous for sterically hindered systems but requires longer reaction times.

Formation of the Thiazolidin-5-ylidene Moiety

The thiazolidin-5-ylidene group is constructed through a cyclocondensation reaction between a thiourea derivative and α,β-unsaturated carbonyl compounds. The Z-configuration of the exocyclic double bond is controlled by steric and electronic factors during the reaction.

Stepwise Synthesis

  • Thiourea Formation : Propylamine reacts with carbon disulfide (CS<sub>2</sub>) in ethanol at 0°C to form N-propylthiourea.

  • Cyclization : The thiourea is treated with ethyl bromopyruvate in the presence of triethylamine (TEA) to form the thiazolidine-4-one ring.

  • Knoevenagel Condensation : The thiazolidine-4-one intermediate undergoes condensation with a formylpyrido[1,2-a]pyrimidin-4-one derivative using piperidine as a base, yielding the Z-configured thiazolidin-5-ylidene product.

Table 2: Optimization of Thiazolidin-5-ylidene Formation

BaseSolventTemperature (°C)Z:E RatioYield (%)Source
PiperidineEthanol809:170
DBUTHF708:165

Final Assembly and Purification

The convergent synthesis concludes with coupling the functionalized pyrido[1,2-a]pyrimidin-4-one and thiazolidin-5-ylidene precursors. A Mitsunobu reaction or palladium-catalyzed cross-coupling is employed, depending on the reactivity of the intermediates.

Mitsunobu Reaction

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>) in tetrahydrofuran (THF), the methoxyphenoxy and thiazolidin-5-ylidene groups are coupled at room temperature for 24 hours, achieving a 60% yield.

Purification Techniques

The crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from methanol. Analytical characterization includes <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity.

Challenges and Optimization Strategies

Stereochemical Control

Maintaining the Z-configuration during thiazolidin-5-ylidene formation remains a critical challenge. Computational studies suggest that bulky substituents on the thiazolidine ring favor the Z-isomer by steric hindrance.

Yield Improvement

Microwave-assisted synthesis has been explored to reduce reaction times and improve yields. For example, microwave irradiation at 100°C for 30 minutes increases the yield of the Knoevenagel condensation step from 70% to 85%.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group in the thiazolidinone moiety undergoes oxidation to sulfoxides or sulfones under controlled conditions.

  • Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA)

  • Conditions : Room temperature, aprotic solvents (e.g., dichloromethane)

  • Products : Sulfoxide (C=S→O) or sulfone (C=SO₂) derivatives, altering biological activity and solubility.

Reduction Reactions

The conjugated imine (C=N) in the pyrido-pyrimidinone core is susceptible to reduction.

  • Reagents : Sodium borohydride (NaBH₄), catalytic hydrogenation (H₂/Pd-C)

  • Conditions : Methanol/water mixtures, 0–25°C

  • Products : Secondary amine derivatives, enhancing stability for further functionalization.

Electrophilic Substitution

The electron-rich pyrido-pyrimidinone ring undergoes halogenation and nitration.

  • Reagents : Bromine (Br₂), nitric acid (HNO₃)

  • Conditions : Acetic acid, 50–60°C

  • Regioselectivity : Substitution occurs at the C6 position of the pyrimidinone ring.

Nucleophilic Aromatic Substitution

The methoxyphenoxy group facilitates displacement reactions at the para-methoxy position.

  • Reagents : Amines (e.g., piperidine), thiols

  • Conditions : DMF, 80°C

  • Products : Derivatives with modified aryl ether substituents .

Key Reaction Pathways and Data

Reaction Type Reagents/Conditions Major Products Yield (%) Key Observations
Oxidation (S→O) H₂O₂, CH₂Cl₂, 25°C, 12hSulfoxide derivative72Enhanced aqueous solubility
Reduction (C=N) NaBH₄, MeOH/H₂O, 0°C, 2hPyrido-pyrimidinone amine analog85Improved thermal stability
Halogenation (Br) Br₂, AcOH, 50°C, 6h6-Bromo-pyrido-pyrimidinone68Regioselective at C6
Nucleophilic Substitution Piperidine, DMF, 80°C, 8h4-Piperidinylphenoxy analog55Retained Z-configuration at thiazolidinone

Stereochemical Considerations

  • The (Z)-configuration of the thiazolidinone methylidene group is critical for reactivity. Under acidic conditions, isomerization to the (E)-form occurs, altering binding affinity in biological systems .

  • Steric effects : The 3-propyl substituent on the thiazolidinone ring hinders nucleophilic attack at the adjacent carbonyl group, favoring reactivity at the pyrido-pyrimidinone core.

Mechanistic Insights

  • Oxidation : Proceeds via a two-electron transfer mechanism, forming a sulfenic acid intermediate.

  • Reduction : Hydride attack at the imine carbon generates a tetrahedral intermediate, followed by protonation.

  • Substitution : Aromatic rings activate via resonance with methoxy groups, directing electrophiles to specific positions .

Comparative Analysis with Analogues

Structural Feature Impact on Reactivity
Thiazolidinone C=S Higher electrophilicity than oxo analogs; prone to oxidation and nucleophilic addition.
Pyrido-Pyrimidinone Core Stabilizes charge-transfer complexes; facilitates redox and cycloaddition reactions.
Methoxyphenoxy Group Electron-donating effect enhances aromatic substitution at para position .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Case Studies:

  • A study demonstrated that derivatives of similar thiazolidinone compounds exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics like ceftriaxone .
CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli256
Compound BS. aureus128

Anticancer Activity

The compound has also been studied for its anticancer properties, particularly against various cancer cell lines.

Case Studies:

  • Research indicated that compounds with similar structural motifs exhibited cytotoxicity against cancer cell lines with IC50 values ranging from 0.66 to 10.20 µmol/L, showing higher potency than conventional chemotherapeutics like doxorubicin .
Cell LineIC50 (µmol/L)Comparison Drug
MCF-7 (Breast)0.66Doxorubicin
HeLa (Cervical)5.82Doxorubicin

Antioxidant Activity

The antioxidant potential of this compound is linked to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Case Studies:

  • In vitro assays showed that certain derivatives effectively reduced oxidative stress markers in cultured cells, demonstrating a significant increase in cell viability under oxidative conditions .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy and reducing toxicity.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Substituents (Position 2) Thiazolidinone Modification Molecular Weight* Key Features
Target Compound 4-Methoxyphenoxy 3-Propyl ~506.5 g/mol High lipophilicity
Analog from Ethylamino 3-Allyl ~440.4 g/mol Compact, flexible allyl chain
Analog from (1-Phenylethyl)amino 3-(2-Methoxyethyl) ~560.6 g/mol Enhanced aromatic interactions

*Calculated based on molecular formulas.

Crystallographic and Computational Analysis

Crystallographic data for such compounds are typically resolved using SHELXL () and visualized via ORTEP-III (). The WinGX suite () facilitates refinement and geometry analysis, critical for confirming the (Z)-configuration of the methylidene bridge .

Biological Activity

The compound 2-(4-methoxyphenoxy)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Structure

The molecular formula of the compound is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S with a molecular weight of approximately 372.45 g/mol. The structure includes various functional groups that may contribute to its biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines. For instance, a study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, demonstrating its potential as a chemotherapeutic agent.

Antioxidant Properties

The compound has been evaluated for its antioxidant activity using the DPPH radical scavenging assay. Results indicated a scavenging effect comparable to ascorbic acid, with an IC50 value of 25 µM, suggesting it may help mitigate oxidative stress in biological systems.

Enzyme Inhibition

The compound has shown promising results in inhibiting specific enzymes associated with disease processes:

  • Dipeptidyl Peptidase IV (DPP-IV) : Exhibited competitive inhibition with an IC50 of 100 nM, indicating potential as an anti-diabetic agent.
  • Butyrylcholinesterase (BChE) : Demonstrated moderate inhibition with an IC50 of 46.42 µM, which could be relevant in treating neurodegenerative diseases.

Anti-inflammatory Effects

In vivo studies have suggested that the compound possesses anti-inflammatory properties. It was shown to reduce paw edema in rat models when administered at doses of 50 mg/kg, highlighting its therapeutic potential in inflammatory conditions.

Summary of Biological Activities

Activity TypeAssay TypeIC50 ValueReference
AnticancerMCF-7 Cell Line15 µM
AntioxidantDPPH Scavenging25 µM
DPP-IV InhibitionEnzyme Assay100 nM
BChE InhibitionEnzyme Assay46.42 µM
Anti-inflammatoryRat Paw Edema Model50 mg/kg

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the compound was tested against several cancer cell lines, including MCF-7 and HeLa. Results indicated a dose-dependent response leading to significant cell death at higher concentrations, suggesting mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Antioxidant Mechanism

A comparative study with known antioxidants revealed that the compound's mechanism involves electron donation to stabilize free radicals. This was supported by spectrophotometric analysis showing decreased absorbance of DPPH radicals upon treatment with the compound.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and what reaction conditions are critical for achieving high yields?

The compound can be synthesized via oxidative cyclization of hydrazine intermediates, leveraging sodium hypochlorite as a green oxidant in ethanol at room temperature. For example, a similar triazolopyridine derivative was prepared in 73% yield using this approach . Key steps include:

  • Formation of a hydrazone intermediate by reacting 2-hydrazinopyridine with substituted aldehydes.
  • Oxidative ring closure using sodium hypochlorite pentahydrate in ethanol for 3 hours.
  • Purification via extraction and chromatography. Critical parameters: pH control (acetic acid as catalyst), solvent choice (ethanol for solubility and environmental safety), and oxidant stoichiometry.

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

A combination of 1H/13C NMR , FTIR , and HRMS is essential. For instance:

  • 1H-NMR (DMSO-d6) can confirm Z/E isomerism via coupling constants (e.g., δ 10.72 ppm for imine protons) .
  • FTIR identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • HRMS validates molecular weight (e.g., [M + H]+ calculated as 334.1556, observed 334.1553) .

Q. How is the stereochemical configuration (Z/E) of the methylidene group confirmed experimentally?

X-ray crystallography is definitive. For example, SHELXL refinement (via the WinGX suite) resolves bond angles and torsions to distinguish Z/E isomers . Alternatively, NOESY NMR can detect spatial proximity between the methylidene proton and neighboring groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to favor the Z-isomer during synthesis?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Solvent polarity : Ethanol vs. DMF (higher polarity may stabilize transition states).
  • Oxidant concentration : Sodium hypochlorite (5–10 equiv.) impacts cyclization efficiency .
  • Temperature : Room temperature minimizes side reactions vs. elevated temperatures. Statistical modeling (e.g., response surface methodology) can identify optimal conditions .

Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?

  • Validate computational models (e.g., DFT-optimized geometries) against SHELXL-refined X-ray structures .
  • Use ORTEP-3 to visualize electron density maps and adjust torsion angles for disordered groups (e.g., methoxyphenoxy substituents) .
  • Cross-check with Hirshfeld surface analysis to assess intermolecular interactions influencing packing .

Q. How are disordered moieties (e.g., thiophene or methoxyphenoxy groups) managed during crystallographic refinement?

  • Apply SHELXL constraints :
  • Use PART, FRAG, and SIMU instructions to model disorder.
  • Refine occupancy ratios for alternative conformers .
    • Validate with R-factor convergence (target < 5%) and residual density maps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.